Home > Products > Screening Compounds P513 > 4-(2-methylphenoxy)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid
4-(2-methylphenoxy)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid -

4-(2-methylphenoxy)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid

Catalog Number: EVT-5540883
CAS Number:
Molecular Formula: C18H21N3O3
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound: 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid []

    • Compound Description: This compound is a 2′-acyloxy-1,3-dicarbonyl compound synthesized through a three-component oxidative reaction involving an alkyl ketene dimer, a cyclic diacyl peroxide, and trimethyl orthoformate. This method allows for the formation of 2′-functionalized 1,3-dicarbonyl compounds, which differ from the more common 2-functionalized analogs. []

    Compound: 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid []

    • Compound Description: This compound represents a beta-lactam antibiotic and serves as a scaffold for designing analogs with potential activity against antibiotic-resistant bacteria. Structural modifications were explored to enhance its antibacterial activity, and two analogs, M2 and M3, displayed improved potency compared to the parent compound. []

    Compound: (S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid []

    • Compound Description: This compound acts as a soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery as a potential glaucoma therapy. It targets oxidized sGC, restoring its ability to catalyze the production of cGMP, a crucial signaling molecule involved in regulating intraocular pressure. []

    Compound: 5′-(furan-2-yl)-3′-((4-methylphenyl)sulfonamido)-3′,4′,5′,6′-tetrahydro-[1,1′:3′,1″-terphenyl]-4′-carboxylic acid []

    • Compound Description: This compound features a terphenyl backbone with a carboxylic acid group. Its crystal structure, determined by X-ray crystallography, provides insights into its molecular conformation and arrangement in the solid state. []

    Compound: 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859) []

    • Compound Description: This compound functions as a potent and selective estrogen receptor degrader (SERD) with potential applications in treating estrogen receptor-positive breast cancer. Its oral bioavailability and promising antitumor activity in preclinical models make it a valuable candidate for further clinical development. []

    Compound: 4-(2-Methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X) []

    • Compound Description: GW542573X selectively activates the SK1 subtype of human small-conductance Ca2+-activated K+ channels. It acts as both a positive modulator and a channel opener, a unique mechanism of action compared to other SK channel modulators. Its selectivity is attributed to the presence of a serine residue (Ser293) in the S5 segment of the SK1 channel. []

    Compound: 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides []

    • Compound Description: These compounds were synthesized and characterized as part of a study focusing on novel chemical entities with potential antimicrobial activity. Their structures incorporate various pharmacophores, including a thiophene ring and a carboxamide group. []

    Compound: N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives []

    • Compound Description: This series of amide derivatives incorporates a trifluoroethoxy-substituted pyridine ring, an imidazole ring, and an oxetane ring. They were synthesized and evaluated for their antibacterial activity. []

    Compound: 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (H2ppc) []

    • Compound Description: This asymmetrical, conjugated carboxylic acid served as a versatile ligand for synthesizing five distinct Co(II) complexes, ranging from zero-dimensional to three-dimensional structures. These complexes were characterized to understand their magnetic properties and structural diversity. []

    Compound: 1-Cyclopropyl-7-[4-(2,6-dimethyl/dimethoxypyrimidin-2-yl-diazenyl)-piperzin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinolone-3-carboxylic acid []

    • Compound Description: These compounds are quinolone derivatives featuring a cyclopropyl group, a piperazine ring, and a pyrimidine ring with varying substituents. They were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Some of these derivatives displayed promising antibacterial activity compared to the reference drug ciprofloxacin. []

    Compound: 1-Cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid []

    • Compound Description: This series of quinolone derivatives features a cyclopropyl group, a piperazine ring substituted with various aryl-ethyl groups at the 4-position, and a carboxylic acid moiety. They were synthesized and evaluated for their in vitro antimicrobial activity using the broth dilution method to determine minimum inhibitory concentration (MIC) values. Some compounds within this series demonstrated promising antimicrobial activity compared to the reference standard, ciprofloxacin. Molecular docking studies using the topoisomerase II DNA gyrase enzyme (PDB ID: 2XCT) were conducted to understand the structure-activity relationships and interactions with the bacterial target. []

    Compound: 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester []

    • Compound Description: This compound is a key intermediate in synthesizing apixaban, an anticoagulant drug. Its crystal structure, characterized by X-ray powder diffraction, provides crucial information regarding its solid-state properties. This compound features a complex structure incorporating multiple ring systems, including pyrazole, pyridine, and piperidine moieties. []

    Compound: 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides []

    • Compound Description: These compounds incorporate an adamantane group linked to a thiosemicarbazide moiety. They were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Some of these compounds exhibited notable broad-spectrum antibacterial activity. []

    Compound: 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles []

    • Compound Description: These compounds feature a triazolothiadiazole core substituted with a pyrazole ring. The "R" group represents various substituents, introducing structural diversity. They were synthesized and characterized to investigate their potential as antifungal agents. Molecular docking studies using the enzyme 14-α-demethylase lanosterol (code 3LD6) were performed to assess their binding affinities. []

    Compound: 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives []

    • Compound Description: This series of compounds focuses on substituted quinolines synthesized via the Doebner reaction, a three-component coupling involving an arylaldehyde, p-aminoacetophenone, and phenylpyruvic acid. These quinoline-4-carboxylic acid derivatives were further modified to introduce various substituents at the 6-position, expanding their structural diversity. []

    Compound: 1H-1,2,3-triazole-4-carboxylic acid derivatives with hydrogenated pyridine fragment []

    • Compound Description: These compounds feature a 1H-1,2,3-triazole-4-carboxylic acid core with a hydrogenated pyridine ring attached. This study explores various synthetic approaches to construct these derivatives, highlighting the importance of the hydrogenated pyridine moiety for potential biological activity. The inclusion of the hydrogenated pyridine group aims to enhance the compounds' interactions with biological targets and improve their pharmacological properties. []

    Compound: (E)-1-cyclopropyl-6-fluoro-7-(4-(4-(2-isonicotinoyl-hydrazinyl)-6-(2-(4-substituted-benzylidene)-hydrazinyl-1,3,5,-triazin-2-yl)-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline carboxylic acid []

    • Compound Description: These compounds feature a complex structure with multiple heterocycles, including quinolone, piperazine, triazine, and isonicotinoyl hydrazide moieties. They were synthesized and characterized to evaluate their potential antifungal and antibacterial activities. []

    Compound: 8-((4''-((1R,4S)-4-butylcyclohexyl)-2'-chloro-[1,1',4',1''-terphenyl]-4-yl)oxy)oct-1-en-3-one (TERPh-VK) []

    • Compound Description: This compound, TERPh-VK, is a terphenyl-containing vinyl ketone. Its molecular structure and thermal behavior were analyzed using FTIR spectroscopy, revealing a thermodynamically unstable cis conformation in its isolated state. Upon heating above 100°C, it undergoes a cis-trans isomerization along with the opening of the vinyl double bond. []

    Compound: 7-([-([1α,5α,6α]]-6-AMINO-3-AZABICYCLO-[3,1,0]-HEX-3-YL)-6-FLUORO-1-(2,4-DIFLUOROPHENYL)-1,4-DIHYDRO-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC AND METHANESULFONIC ACIDS SALT []

    • Compound Description: This compound represents a methanesulfonic acid salt of a complex naphthyridine derivative. Its synthesis focuses on achieving a crystalline form with advantageous stability for formulation as an antibacterial agent. The invention revolves around a specific method to synthesize this salt or its monohydrate, which exhibits distinct properties from the final product. []

    Compound: [Ni6(bdped)2(mba)6(Hdmpz)2(NO3)2(H2O)2]·4MeCN (SD/Ni6b), [Ni5(bdped)2(tca)6(Hdmpz)(MeOH)2(H2O)]·MeOH (SD/Ni5a) and [Ni4(Hbdped)2(ba)4(Hdmpz)2]·2NO3·2MeCN (SD/Ni4a) []

    • Compound Description: These compounds are three novel cicada-like nickel(II) clusters. They are synthesized using different auxiliary carboxylic acids. They have a core structure of Ni4O4 opened cube with zero to two NiNO5 octahedra. They are stable in solution. Magnetic analysis showed they have Ising-type anisotropy. []

    Compound: 3-[(4H-pyrrolo(3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino]-8-methoxy-1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine []

    • Compound Description: This compound is a cholecystokinin antagonist. It is a 1,7-fused 1H-indole-2-carboxylic acid-N-(1,4-benzodiazepin-3-yl)-amide derivative. It is synthesized by reacting an amino compound with an acid or a reactive acid derivative. []

    Compound: 7-[4-(2-Amino-1-chloroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4oxo-1,4-dihydroquinoline-3-carboxylic acid []

    • Compound Description: This compound is a potent bacterial topoisomerase inhibitor. In order to prepare 100 g of this compound, the original synthesis route was improved to a non-chromatographic scale-up synthesis. []

    Compound: (1H-Indol-3-yl)-N-methyl/phenyl-pyrazolidinopyrazole derivatives []

    • Compound Description: These compounds feature an indole ring system linked to a pyrazolidinopyrazole moiety. Researchers synthesized these derivatives using microwave-assisted techniques to explore their potential anti-inflammatory activity. The incorporation of the indole and pyrazole rings aims to leverage their known pharmacological properties in designing new anti-inflammatory agents. []

    Compound: 1-(2,4-Dinitrophenyl)-2-(3-Methylbenzo[b]Thiophen-6-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid Amide Derivatives []

    • Compound Description: This series of amide derivatives features a central benzo[d]imidazole core substituted with a dinitrophenyl group and a methylbenzo[b]thiophene moiety. These compounds were designed to target tyrosyl-tRNA synthetase and aminoacyl-tRNA synthetase (AaRS) enzymes, aiming to inhibit their activity and potentially exert antimicrobial effects. []

    Compound: (S)-1-((S)-2-{[1-(4-Amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765) []

    • Compound Description: VX-765 is an orally absorbed prodrug of VRT-043198, a potent and selective interleukin-converting enzyme/caspase-1 inhibitor. It exhibits a significant inhibitory effect on IL-1β and IL-18 release from stimulated monocytes while showing minimal impact on other cytokines like TNF-α, IL-6, and IL-8. VX-765 demonstrates efficacy in preclinical models of rheumatoid arthritis and skin inflammation by effectively reducing disease severity and inflammatory mediator expression. []

    Compound: 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides []

    • Compound Description: This series comprises 32 novel acetamides characterized by a [, , ]triazolo[4,3-a]pyridine core with an attached 1,2,4-oxadiazole ring at various positions. The synthesis involves a multistep process starting from commercially available 2-chloropyridine carboxylic acids and amidoximes. []

    Compound: indazole-3-carboxylic acid hydrochloride n-(s)-1-azabicyclo(2.2.2)oct-3-yl-1H-indazole-3-carboxamide []

    • Compound Description: This compound is prepared by reacting phenylhydrazine with benzaldehyde, followed by several steps involving oxalyl chloride, aluminum chloride, and an acidic solution. []

    Compound: 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739) []

    • Compound Description: NTRC-739 is a selective nonpeptide antagonist for neurotensin receptor type 2 (NTS2), discovered through structural modifications of SR48692. It exhibits efficacy in relieving pain associated with peripheral neuropathies. []

    Compound: (S)-1‐{2‐[Tris(4‐methoxyphenyl)methoxy]ethyl}piperidine‐3‐carboxylic acid [(S)‐SNAP‐5114] []

    • Compound Description: This compound is a potent mGAT4 inhibitor, and a series of its carba-analogue inhibitors for the murine γ-aminobutyric acid transporter type 4 were synthesized and evaluated for their inhibitory potency. New analogues with potencies similar to or higher than existing mGAT4 inhibitors, but with improved chemical stability, were identified. []

    Compound: 4-(1H-triazol-1-yl)benzoic Acid Hybrids []

    • Compound Description: These compounds combine a triazole ring with a benzoic acid moiety, creating a hybrid structure. Fourteen of these hybrids were tested for their in vitro antioxidant activity using DPPH, reducing power, FRAP, and ABTS assays. The study aimed to correlate experimental antioxidant activities with theoretical descriptors calculated using density functional theory (DFT) at the B3LYP/6-311++g (2d,2p) level of theory. []

    Compound: 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935) []

    Properties

    Product Name

    4-(2-methylphenoxy)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid

    IUPAC Name

    4-(2-methylphenoxy)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid

    Molecular Formula

    C18H21N3O3

    Molecular Weight

    327.4 g/mol

    InChI

    InChI=1S/C18H21N3O3/c1-13-5-3-4-6-15(13)24-18(17(22)23)9-11-21(12-10-18)16-8-7-14(2)19-20-16/h3-8H,9-12H2,1-2H3,(H,22,23)

    InChI Key

    QUDPFPPFDGEFGX-UHFFFAOYSA-N

    SMILES

    CC1=NN=C(C=C1)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3C

    Canonical SMILES

    CC1=NN=C(C=C1)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.